molecular formula C11H14N2 B13317431 3-Amino-2,2-dimethyl-3-phenylpropanenitrile

3-Amino-2,2-dimethyl-3-phenylpropanenitrile

Cat. No.: B13317431
M. Wt: 174.24 g/mol
InChI Key: ODZKVHWNTLQLJR-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-3-phenylpropanenitrile is an organic compound with the molecular formula C11H14N2. It is a nitrile derivative that features an amino group, a phenyl group, and two methyl groups attached to a central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-3-phenylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 3-phenylpropanenitrile with a suitable amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitrile synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-3-phenylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary amines or other reduced forms.

Scientific Research Applications

3-Amino-2,2-dimethyl-3-phenylpropanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-2,2-dimethyl-3-phenylpropanenitrile exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with other molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions influence the compound’s reactivity and its role in different chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,2-dimethyl-3-phenylpropan-1-ol: A related compound with a hydroxyl group instead of a nitrile group.

    2-Amino-3-phenylpropanenitrile: A similar compound with a different substitution pattern on the carbon chain.

Uniqueness

3-Amino-2,2-dimethyl-3-phenylpropanenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-amino-2,2-dimethyl-3-phenylpropanenitrile

InChI

InChI=1S/C11H14N2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10H,13H2,1-2H3

InChI Key

ODZKVHWNTLQLJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C(C1=CC=CC=C1)N

Origin of Product

United States

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